(4R)-3,4-dihydro-2H-1-benzopyran-4-amine

Descripción general

Descripción

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine, a compound with a benzopyran core structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

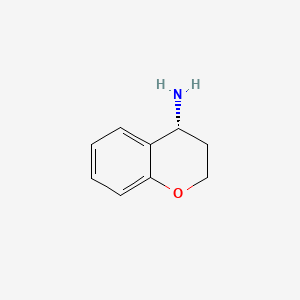

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₀N₁O and a molecular weight of approximately 150.19 g/mol. Its structure features a fused benzene and pyran ring, with an amine group at the 4-position, which may influence its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, possibly through inhibition of specific enzymes involved in inflammation.

- Antioxidant Properties : Evidence suggests that this compound may exhibit antioxidant activity, helping to neutralize free radicals and reduce oxidative stress .

- Antidepressant Potential : Initial findings indicate that it may influence neurotransmitter systems associated with mood regulation, suggesting potential as an antidepressant agent.

- Anticancer Activity : Some studies have explored its role as an anticancer agent, indicating that it may have cytotoxic effects on cancer cell lines .

The precise mechanism of action of this compound is not fully understood; however, it is believed to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cellular signaling pathways.

- Receptor Interaction : It could potentially bind to specific receptors or transporters related to neurotransmitter systems, influencing their activity.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzopyran derivatives, including this compound. The results demonstrated significant inhibition against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.

Anti-inflammatory Studies

In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism through which the compound could exert anti-inflammatory effects by modulating immune responses.

Antioxidant Assessments

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. Results indicated that the compound exhibited strong radical scavenging activity comparable to known antioxidants like ascorbic acid .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Ascorbic Acid | 13 ± 2 | Antioxidant |

| This compound | 16 ± 3 | Antioxidant |

Propiedades

IUPAC Name |

(4R)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOFMNJNNXWKOC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315593 | |

| Record name | (R)-Chroman-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210488-55-4 | |

| Record name | (R)-Chroman-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210488-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Chroman-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the synthesis of (R)-chroman-4-amine salts significant in the context of pharmaceutical research?

A1: Many pharmaceutical compounds contain chiral centers, meaning they exist in two mirror-image forms called enantiomers. These enantiomers can have different biological activities. Therefore, developing efficient methods to synthesize a specific enantiomer, like (R)-chroman-4-amine, is crucial for creating safer and more effective drugs. []

Q2: Can you elaborate on the significance of the research presented in the paper titled "Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts"?

A2: This research [] focuses on developing a new synthetic route for producing (R)-chroman-4-amine salts with high enantiomeric purity. This is important because (R)-chroman-4-amine serves as a key building block for various biologically active compounds, including potential drug candidates. Having an efficient and general method to synthesize this specific enantiomer in its pure form can significantly impact the development of new pharmaceuticals.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.